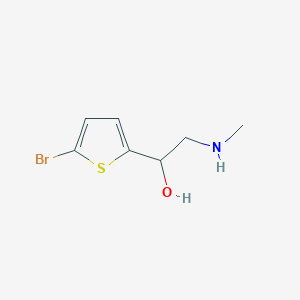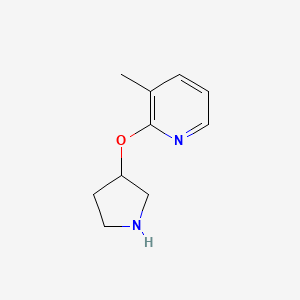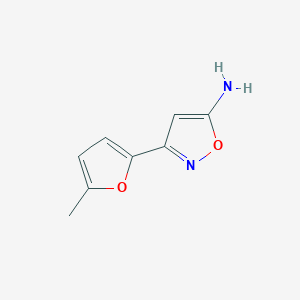
4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methoxy group and a methyl group attached to a benzyl moiety, which is further connected to a piperidin-4-ol structure. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. Continuous flow reactions and microwave-assisted synthesis are examples of advanced techniques that can be employed to enhance yield and reduce reaction time. These methods are particularly useful for large-scale production and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in the treatment of diseases such as HIV due to its CCR5 antagonistic activity.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor. Additionally, the lipophilic groups in the compound enhance its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methoxybenzyl)piperidin-4-ol
- 4-(2-Methylbenzyl)piperidin-4-ol
- 4-(2-Methoxy-5-chlorobenzyl)piperidin-4-ol
Uniqueness
4-(2-Methoxy-5-methylbenzyl)piperidin-4-ol is unique due to the presence of both methoxy and methyl groups on the benzyl moiety. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these functional groups may enhance its binding affinity to molecular targets and improve its pharmacological properties .
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
4-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C14H21NO2/c1-11-3-4-13(17-2)12(9-11)10-14(16)5-7-15-8-6-14/h3-4,9,15-16H,5-8,10H2,1-2H3 |
Clé InChI |
NYATZUUEIKORHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)CC2(CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)





![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)
